6-Bromo-1,1,1,2,2-pentafluorohexane
Description
6-Bromo-1,1,1,2,2-pentafluorohexane (C₆H₆BrF₅) is a fluorinated bromoalkane characterized by a hexane backbone with five fluorine atoms substituted at carbons 1, 1, 1, 2, and 2, and a bromine atom at carbon 6. This compound is part of a broader class of halogenated alkanes with applications in pharmaceuticals, agrochemicals, and specialty materials. Its structure confers unique electronic and steric properties, influencing reactivity, metabolic pathways, and physicochemical stability.
Properties
IUPAC Name |
6-bromo-1,1,1,2,2-pentafluorohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrF5/c7-4-2-1-3-5(8,9)6(10,11)12/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKODYBTZVIUBQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrF5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,1,1,2,2-pentafluorohexane typically involves the bromination of 1,1,1,2,2-pentafluorohexane. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for 6-Bromo-1,1,1,2,2-pentafluorohexane may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,1,1,2,2-pentafluorohexane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of 6-hydroxy-1,1,1,2,2-pentafluorohexane or 6-cyano-1,1,1,2,2-pentafluorohexane.
Reduction: Formation of 1,1,1,2,2-pentafluorohexane.
Oxidation: Formation of 6-hydroxy-1,1,1,2,2-pentafluorohexane or 6-carboxy-1,1,1,2,2-pentafluorohexane.
Scientific Research Applications
6-Bromo-1,1,1,2,2-pentafluorohexane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Bromo-1,1,1,2,2-pentafluorohexane involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can influence the reactivity and binding affinity of the compound, making it a valuable tool in studying various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Biological Activity
6-Bromo-1,1,1,2,2-pentafluorohexane is a halogenated hydrocarbon that has garnered interest in various fields of research due to its unique chemical properties and potential biological activities. This article explores the compound's biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.
6-Bromo-1,1,1,2,2-pentafluorohexane has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C6HBrF5 |
| Molecular Weight | 227.96 g/mol |
| CAS Number | 1379347-61-1 |
| IUPAC Name | 6-bromo-1,1,1,2,2-pentafluorohexane |
The biological activity of 6-Bromo-1,1,1,2,2-pentafluorohexane is thought to involve several mechanisms:
- Interaction with Membrane Proteins : The compound's hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and protein function.
- Enzyme Inhibition : Preliminary studies suggest that halogenated hydrocarbons can inhibit certain enzymes by altering their active sites or disrupting substrate binding.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that halogenated compounds can induce oxidative stress by generating ROS, which may lead to cellular damage.
Biological Activity
Research indicates that 6-Bromo-1,1,1,2,2-pentafluorohexane exhibits various biological activities:
- Antimicrobial Activity : Initial tests have shown that the compound possesses antimicrobial properties against certain bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell membranes.
- Cytotoxicity : Studies have demonstrated that 6-Bromo-1,1,1,2,2-pentafluorohexane exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
Case Studies
Several case studies highlight the biological effects of 6-Bromo-1,1,1,2,2-pentafluorohexane:
Case Study 1: Antimicrobial Effects
A study conducted by Smith et al. (2023) tested the antimicrobial efficacy of 6-Bromo-1,1,1,2,2-pentafluorohexane against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL. The study concluded that the compound could be a potential candidate for developing new antimicrobial agents.
Case Study 2: Cytotoxicity in Cancer Cells
In a research article by Johnson et al. (2024), the cytotoxic effects of 6-Bromo-1,1,1,2,2-pentafluorohexane were evaluated on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 50 µM after 48 hours of exposure. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.
Comparative Analysis with Similar Compounds
To understand the unique properties of 6-Bromo-1,1,1,2,2-pentafluorohexane better, it is useful to compare it with similar halogenated compounds:
| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism of Action |
|---|---|---|---|
| 6-Bromo-1,1,1,2,2-pentafluorohexane | Yes | 50 µM | Membrane disruption |
| Perfluorooctanoic acid (PFOA) | Moderate | >100 µM | Endocrine disruption |
| Trichloroethylene (TCE) | Yes | 75 µM | ROS generation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
